4-(Hexyloxy)-4-oxobut-2-enoate
Description
4-(Hexyloxy)-4-oxobut-2-enoate is an α,β-unsaturated ester characterized by a hexyloxy substituent at the 4-position of the oxobut-2-enoate backbone. This compound belongs to a broader class of 4-substituted-4-oxobut-2-enoates, which are widely studied for their diverse biological activities, including anticonvulsant, antimicrobial, and kinase-inhibitory properties . Its synthesis typically involves condensation reactions between substituted oxo-acids and alcohols under acidic or catalytic conditions, followed by purification via recrystallization or chromatography .
Properties
CAS No. |
83034-39-3 |
|---|---|
Molecular Formula |
C10H15O4- |
Molecular Weight |
199.22 g/mol |
IUPAC Name |
4-hexoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1 |
InChI Key |
RNERBJNDXXEXTK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-(Hexyloxy)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)-4-oxobut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hexyloxy substituent may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Hexyloxy)-4-oxobut-2-enoate with structurally related derivatives:
Key Observations :
- Lipophilicity : Longer alkyl chains (e.g., hexyloxy, heptyloxy) increase LogP, enhancing blood-brain barrier penetration, which is critical for anticonvulsant activity .
- Bioactivity : The 4-hexyloxyphenyl-triazole derivative (compound 5f) exhibits superior anticonvulsant activity (PI = 11.3) compared to carbamazepine (PI = 6.4) due to its rotatable triazole ring, which may improve receptor binding .
- Thermal Stability : Aryl-substituted derivatives (e.g., 4-methoxyphenyl) show higher melting points (>70°C), suggesting stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
